Cas no 1806413-12-6 (3-(2-Chloropropanoyl)-5-nitromandelic acid)

3-(2-Chloropropanoyl)-5-nitromandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Chloropropanoyl)-5-nitromandelic acid
-
- インチ: 1S/C11H10ClNO6/c1-5(12)9(14)6-2-7(10(15)11(16)17)4-8(3-6)13(18)19/h2-5,10,15H,1H3,(H,16,17)
- InChIKey: SGHYHCMETCEDEF-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1=CC(=CC(C(C(=O)O)O)=C1)[N+](=O)[O-])=O
計算された属性
- 精确分子量: 287.0196647 g/mol
- 同位素质量: 287.0196647 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 120
- 分子量: 287.65
3-(2-Chloropropanoyl)-5-nitromandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015027071-1g |
3-(2-Chloropropanoyl)-5-nitromandelic acid |
1806413-12-6 | 97% | 1g |
1,534.70 USD | 2021-06-17 |
3-(2-Chloropropanoyl)-5-nitromandelic acid 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-(2-Chloropropanoyl)-5-nitromandelic acidに関する追加情報
Introduction to 3-(2-Chloropropanoyl)-5-nitromandelic Acid (CAS No. 1806413-12-6)
3-(2-Chloropropanoyl)-5-nitromandelic acid, a compound with the chemical formula C₁₁H₁₁ClNO₆, is a derivative of mandelic acid that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 1806413-12-6, represents a promising candidate for further exploration due to its structural complexity and potential biological activities. The presence of both a chloropropanoyl moiety and a nitro group in its molecular structure suggests that it may exhibit a range of pharmacological properties, making it an intriguing subject for medicinal chemists and biologists.
The synthesis of 3-(2-Chloropropanoyl)-5-nitromandelic acid involves a series of well-defined chemical transformations that highlight the compound's synthetic accessibility. The introduction of the chloropropanoyl group onto the mandelic acid backbone can be achieved through various methods, including esterification followed by chlorination. The subsequent nitration of the aromatic ring introduces the nitro group, which is known to modulate the electronic properties of the molecule and influence its biological interactions. These structural features make 3-(2-Chloropropanoyl)-5-nitromandelic acid a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those that incorporate additional functional groups to enhance their biological activity. The nitro group in 3-(2-Chloropropanoyl)-5-nitromandelic acid is particularly noteworthy, as it has been shown to play a crucial role in the mechanism of action of several drugs used in treating bacterial infections and cancer. For instance, nitroaromatic compounds have demonstrated efficacy in inhibiting bacterial enzymes such as nitrogenase and cytochrome P450 enzymes, which are essential for microbial survival and pathogenesis.
The chloropropanoyl moiety in this compound adds another layer of complexity, as chlorinated derivatives are known to exhibit enhanced binding affinity to biological targets. This feature makes 3-(2-Chloropropanoyl)-5-nitromandelic acid a valuable candidate for developing drugs that require precise targeting and high affinity. Additionally, the combination of these two functional groups may lead to synergistic effects, potentially enhancing the therapeutic efficacy while minimizing side effects.
The biological activity of 3-(2-Chloropropanoyl)-5-nitromandelic acid has been preliminarily investigated in several in vitro studies. These studies have revealed that the compound exhibits notable inhibitory effects on certain enzymes and cellular pathways associated with inflammation and cancer progression. For example, preliminary data suggest that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. Furthermore, it has shown potential in modulating signaling pathways such as MAPK and NF-κB, which are critical for cell proliferation and survival.
The structural features of 3-(2-Chloropropanoyl)-5-nitromandelic acid also make it an attractive candidate for further derivatization and optimization. By modifying either the chloropropanoyl or nitro group, or introducing additional functional moieties, researchers can fine-tune its pharmacological properties to achieve desired therapeutic outcomes. This flexibility underscores the compound's potential as a lead molecule for drug discovery programs targeting various diseases.
In conclusion, 3-(2-Chloropropanoyl)-5-nitromandelic acid (CAS No. 1806413-12-6) is a structurally unique compound with significant pharmacological potential. Its combination of a chloropropanoyl moiety and a nitro group positions it as an intriguing candidate for further research and development. Preliminary studies have highlighted its biological activity in modulating key enzymatic and cellular pathways associated with inflammation and cancer. As research continues to uncover new therapeutic applications for nitroaromatic compounds, 3-(2-Chloropropanoyl)-5-nitromandelic acid is poised to play a crucial role in the development of novel therapeutic agents.
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